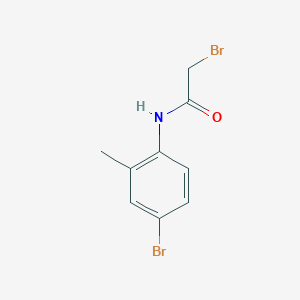

![molecular formula C27H31ClN4O4S2 B2767900 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215573-28-6](/img/structure/B2767900.png)

2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

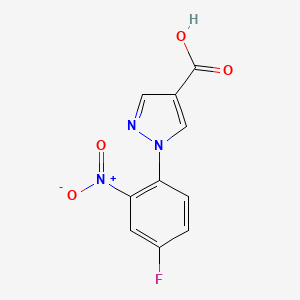

This compound is a derivative of 3,4-dihydroisoquinolin-1 . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . The compound has a molecular formula of C27H31ClN4O4S2 and a molecular weight of 575.14.

Applications De Recherche Scientifique

- The compound and its derivatives have been investigated for their antioomycete activity against the phytopathogen Pythium recalcitrans . These derivatives were synthesized using the Castagnoli–Cushman reaction.

- A high-throughput screen identified 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid (a derivative of the compound) as a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3 .

- The 3,4-dihydroisoquinolin-2(1H)-one unit serves as a pivotal N-heterocyclic building block found in various naturally occurring compounds and biologically active frameworks .

- Quinazolin-4(1H)-ones, which share structural similarities with the compound, exhibit antitumor, antioxidant, and anticancer properties .

Antioomycete Activity in Plant Disease Management

Inhibition of Aldo-Keto Reductase AKR1C3

N-Heterocyclic Building Block for Drug Design

Antitumor and Antioxidant Properties

5-Hydroxytryptamine (5-HT) Receptor Ligand Potential

Structural Requirements and Quantitative Structure–Activity Relationship (QSAR) Studies

Mécanisme D'action

Target of Action

The primary target of this compound is the Aldo-Keto Reductase AKR1C3 . This enzyme is a key player in the metabolism of steroids and is implicated in both breast and prostate cancer .

Mode of Action

The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . It binds to the enzyme, preventing it from catalyzing the reduction of steroids, thereby disrupting the metabolic pathways that contribute to cancer progression .

Biochemical Pathways

The inhibition of AKR1C3 affects the steroid metabolism pathway . By blocking the action of AKR1C3, the compound prevents the conversion of certain steroid hormones into their more active forms. This can help to slow the growth of hormone-dependent cancers .

Pharmacokinetics

The compound’ssulfonyl and carboxamide groups may enhance its solubility, potentially improving its bioavailability .

Result of Action

By inhibiting AKR1C3, the compound can disrupt the growth of hormone-dependent cancers . This could potentially slow the progression of these cancers and improve patient

Propriétés

IUPAC Name |

2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O4S2.ClH/c1-17(2)30-13-12-22-23(16-30)36-27(24(22)25(28)32)29-26(33)19-7-9-21(10-8-19)37(34,35)31-14-11-18-5-3-4-6-20(18)15-31;/h3-10,17H,11-16H2,1-2H3,(H2,28,32)(H,29,33);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFPBZSSIVFXIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClN4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2767817.png)

![Ethyl 4-[[(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2767821.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2767824.png)

![5-[1-(2-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl]-1,2,5-dithiazepane](/img/structure/B2767829.png)

![2-[1-[3-(Dimethylamino)benzoyl]azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2767832.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2767836.png)